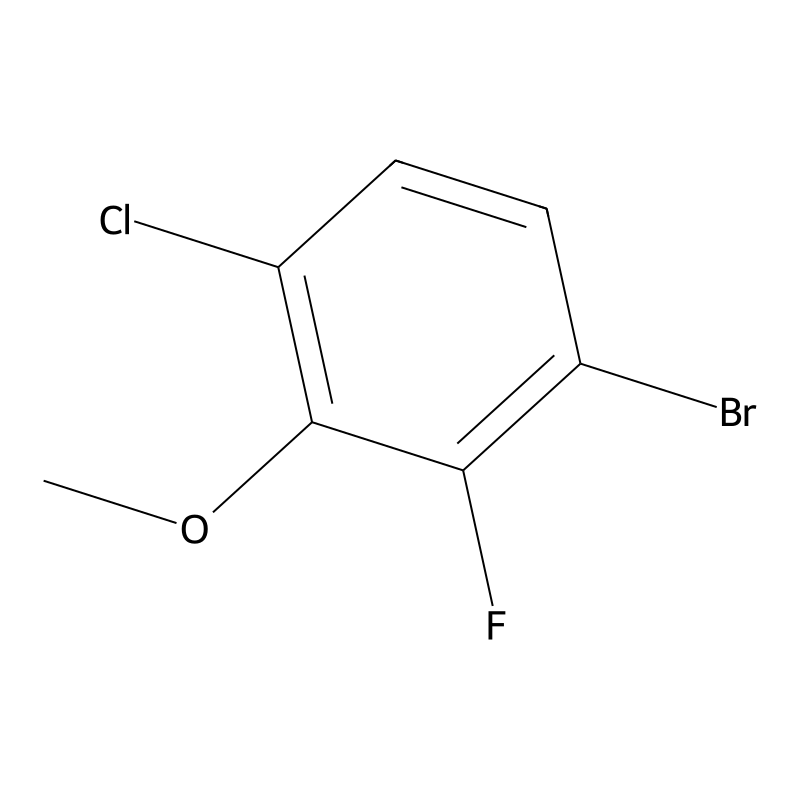

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is used as an intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile building block for constructing aromatic compounds through various substitution reactions. Methods of Application:

Electrophilic Aromatic Substitution: The compound undergoes substitution reactions where the halogens can be replaced by other functional groups.

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol, is characterized by a benzene ring substituted with three halogens (bromine, chlorine, and fluorine) and a methoxy group. This combination of substituents imparts significant reactivity to the compound, making it suitable for various chemical transformations .

There is no documented information on the specific mechanism of action of BCFM.

- Potential toxicity: The bromo and chloro substituents might raise concerns about potential toxicity.

- Flammability: Limited information, but aromatic compounds can be flammable.

- Reactivity: The bromo and chloro groups can react with other chemicals.

The compound is primarily involved in electrophilic aromatic substitution reactions, where the halogens can be replaced by other functional groups. For example:

- Nucleophilic Substitution: The presence of bromine and chlorine allows for nucleophilic attacks that can lead to the introduction of different nucleophiles.

- Cross-Coupling Reactions: The halogen atoms can participate in cross-coupling reactions using palladium catalysts to form more complex structures .

While specific biological activity data on 1-bromo-4-chloro-2-fluoro-3-methoxybenzene is limited, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of halogen atoms typically enhances biological activity by increasing lipophilicity and altering the electronic properties of the molecule .

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be synthesized through several methods:

- Halogenation of Methoxybenzene: Starting with methoxybenzene, sequential halogenation can introduce bromine, chlorine, and fluorine at specific positions on the benzene ring.

- Substitution Reactions: Using appropriate reagents under controlled conditions can selectively substitute hydrogen atoms on the aromatic ring with halogens and the methoxy group .

This compound serves as an important intermediate in organic chemistry. Its applications include:

- Synthesis of Pharmaceuticals: Used in the development of various drugs due to its reactivity.

- Material Science: Acts as a building block for creating novel materials with specific properties.

- Research: Employed in studies involving reaction mechanisms and the development of new synthetic pathways .

Research on interaction studies involving 1-bromo-4-chloro-2-fluoro-3-methoxybenzene focuses on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound interacts in various chemical environments, influencing its potential applications in drug design and materials science.

Several compounds share structural similarities with 1-bromo-4-chloro-2-fluoro-3-methoxybenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-chloro-4-fluorobenzene | C7H4BrClF | Different substitution pattern; used in similar applications. |

| 1-Bromo-4-fluorobenzene | C6H4BrF | Lacks chlorine; simpler halogenated structure. |

| 1-Chloro-2-fluoro-4-methoxybenzene | C8H8ClF | Contains methoxy group; used in similar synthesis pathways. |

Uniqueness

The uniqueness of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene lies in its specific combination of halogens and a methoxy group positioned on a benzene ring. This unique arrangement enhances its reactivity profile and versatility as an intermediate in organic synthesis compared to other similar compounds.

Halogenation Strategies (Bromination, Chlorination, Fluorination)

The synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene requires the strategic introduction of three different halogens onto the benzene ring through electrophilic aromatic substitution mechanisms. Each halogenation process presents unique challenges and requires specific reaction conditions to achieve the desired regiochemistry [1] [2].

Bromination Methodology

Bromination of aromatic compounds typically employs bromine gas (Br₂) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The mechanism involves initial formation of a bromonium ion complex through coordination of bromine with the Lewis acid catalyst, generating a highly electrophilic Br⁺ species [3] [4]. This activated electrophile then attacks the aromatic ring, forming a sigma complex (arenium ion) that is stabilized by resonance. The reaction proceeds through deprotonation to restore aromaticity and yield the brominated product [1] [2].

The general reaction conditions for bromination include room temperature operation, which distinguishes it from other halogenation reactions that may require elevated temperatures [5] [6]. The use of FeBr₃ as a catalyst is particularly effective because it can be generated in situ from iron metal and bromine gas, providing a convenient synthetic approach [7]. The reaction typically achieves moderate selectivity, with the major limitation being regioselectivity control when multiple positions are available for substitution [1] [2].

Chlorination Methodology

Chlorination follows a similar mechanistic pathway to bromination but employs chlorine gas (Cl₂) with Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The formation of the chloronium ion through Lewis acid activation generates the electrophilic Cl⁺ species necessary for aromatic substitution [3] [4]. The reaction proceeds through the same sigma complex intermediate as bromination, with deprotonation yielding the chlorinated aromatic product [1] [2].

Chlorination reactions are typically conducted at room temperature and show similar regioselectivity patterns to bromination. The choice of Lewis acid catalyst can influence both the reaction rate and selectivity, with AlCl₃ generally providing higher activity than FeCl₃ [8] [9]. The reaction conditions must be carefully controlled to prevent moisture contamination, as Lewis acid catalysts are highly sensitive to water [7].

Fluorination Methodology

Fluorination of aromatic compounds presents unique challenges due to the high reactivity of fluorine gas, which can lead to explosive reactions and polyfluorination products [10] [11]. Direct fluorination with F₂ is generally not practical for synthetic applications due to poor selectivity and safety concerns. Instead, indirect fluorination methods are employed, such as the Balz-Schiemann reaction, which involves conversion of aromatic amines to diazonium salts followed by thermal decomposition in the presence of fluoroborate salts [11].

Alternative fluorination approaches include the use of electrophilic fluorinating reagents such as Selectfluor, which can provide more controlled fluorination under milder conditions [10]. However, these methods often suffer from limited regioselectivity and the tendency to form polyfluorinated products. The development of more selective fluorination methods remains an active area of research in aromatic chemistry [10] [11].

Methoxylation Techniques and Position Selectivity

The introduction of methoxy groups onto aromatic rings requires consideration of both the synthetic approach and the directing effects of existing substituents. The methoxy group is a strong electron-donating group that exhibits ortho- and para-directing effects in electrophilic aromatic substitution reactions [12] [13].

Direct Methoxylation Approaches

Direct methoxylation of aromatic compounds can be achieved through several methodologies. The most common approach involves the reaction of phenolic compounds with methyl iodide under basic conditions (Williamson ether synthesis), which provides high selectivity for phenolic OH groups [14]. However, this method is limited to substrates containing phenolic hydroxyl groups and cannot be applied directly to simple aromatic hydrocarbons.

Alternative approaches include electrophilic O-methylation using reagents such as methyl trifluoromethanesulfonate (CH₃OSO₂CF₃), which can methylate activated aromatic systems under mild conditions [15]. This method provides moderate selectivity and can be applied to a broader range of substrates than the Williamson ether synthesis.

Nucleophilic Aromatic Substitution

For electron-poor aromatic systems, nucleophilic aromatic substitution with methoxide anion can provide access to methoxy-substituted aromatics. This approach is particularly effective for substrates containing electron-withdrawing groups such as nitro, cyano, or carbonyl substituents [16]. The reaction typically requires harsh conditions and shows meta-selectivity relative to electron-withdrawing groups due to the stabilization of the Meisenheimer intermediate [17].

Friedel-Crafts Acylation Followed by Reduction

A multi-step approach involving Friedel-Crafts acylation followed by reduction can provide access to methoxy-substituted aromatics. This method involves initial acylation with acetyl chloride and aluminum chloride, followed by reduction of the ketone to an alcohol and subsequent methylation [18] [19]. While this approach requires multiple steps, it offers good control over regiochemistry and can be applied to a wide range of substrates.

Position Selectivity Considerations

The methoxy group is classified as a strong electron-donating group with a Hammett constant of -0.27 for para-substitution [12]. This electron-donating character makes methoxy-substituted aromatics more reactive toward electrophilic aromatic substitution and directs subsequent substitution to the ortho and para positions [13] [20]. The ability of the methoxy group to stabilize sigma complexes through resonance donation is the key factor in its directing effect [20].

When multiple substituents are present, the directing effects can be additive or competitive, requiring careful consideration of the substitution pattern. For example, in the synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, the methoxy group would direct electrophilic substitution to the positions ortho and para to the methoxy group, which corresponds to the 2, 4, and 6 positions of the benzene ring [13].

Use of Catalysts and Reaction Conditions

Lewis Acid Catalysts

The selection and optimization of Lewis acid catalysts is crucial for achieving efficient halogenation reactions. Different Lewis acids exhibit varying degrees of activity and selectivity depending on their electronic properties and steric characteristics [21] [22].

Iron-Based Catalysts

Iron-based catalysts, particularly FeBr₃ and FeCl₃, are among the most commonly used Lewis acids for aromatic halogenation. These catalysts can be generated in situ from iron metal and the corresponding halogen, providing a convenient and cost-effective approach [7]. The electronegativity of the halogen substituents creates an electron-deficient iron center that can effectively activate halogen molecules for electrophilic attack [21].

Iron(III) bromide is particularly effective for bromination reactions due to its ability to form stable complexes with bromine while maintaining sufficient electrophilic character for aromatic substitution [9]. The catalyst loading typically ranges from 1-20 mol%, with higher loadings providing increased reaction rates but potentially affecting selectivity [23].

Aluminum-Based Catalysts

Aluminum-based Lewis acids, including AlCl₃ and AlBr₃, are highly effective catalysts for aromatic halogenation due to their strong Lewis acidity [22] [24]. These catalysts are particularly useful for reactions requiring high electrophilic activation, such as the halogenation of deactivated aromatic systems. However, they are extremely moisture-sensitive and require anhydrous conditions to maintain activity [7].

The use of aluminum chloride in chlorination reactions provides excellent activity and can be used in both stoichiometric and catalytic amounts [8]. The choice between stoichiometric and catalytic use depends on the specific substrate and reaction conditions, with stoichiometric use generally providing higher yields but increased cost and waste generation [24].

Alternative Lewis Acids

Other Lewis acids such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) can be used for specific applications requiring milder conditions or enhanced selectivity [24]. Zinc chloride provides a useful alternative for reactions requiring less aggressive conditions, although it typically exhibits lower activity than aluminum or iron-based catalysts [21].

Reaction Conditions Optimization

The optimization of reaction conditions involves balancing multiple parameters including temperature, pressure, catalyst loading, reaction time, and solvent selection [25] [23]. Temperature control is particularly important, as elevated temperatures can increase reaction rates but may also lead to decreased selectivity and catalyst deactivation [26] [27].

Temperature Effects

Temperature optimization requires consideration of both kinetic and thermodynamic factors. Higher temperatures generally increase reaction rates according to the Arrhenius equation, but may also promote side reactions and catalyst deactivation [25] [27]. For halogenation reactions, room temperature conditions are typically optimal, providing good reaction rates while maintaining selectivity [6].

The relationship between temperature and reaction rate follows the Arrhenius equation: k = Ae^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature [25]. This relationship allows prediction of optimal temperature conditions for specific reactions.

Pressure and Concentration Effects

Pressure effects are generally minimal for liquid-phase aromatic substitution reactions, but can become important for reactions involving gaseous reactants or when using pressurized reaction vessels [23]. Concentration effects are more significant, with higher concentrations generally leading to increased reaction rates but potentially affecting selectivity [28].

The effect of reactant concentration on reaction rate depends on the reaction order and mechanism. For electrophilic aromatic substitution, the reaction rate is typically first-order in both the aromatic substrate and the electrophile, making concentration optimization important for achieving optimal reaction conditions [28].

Alternative Synthetic Approaches and Optimization

Multi-Step Synthesis Strategies

The synthesis of multi-halogenated aromatic compounds often requires careful planning of the synthetic sequence to achieve the desired substitution pattern. Traditional approaches rely on sequential electrophilic aromatic substitution reactions, but alternative strategies can provide more efficient routes to complex targets [29] [30].

Sequential Halogenation

Sequential halogenation involves the stepwise introduction of different halogens onto the aromatic ring. The order of halogen introduction is critical and depends on the directing effects of each substituent and the relative reactivity of the halogenating agents [31]. For 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, the sequence must be carefully planned to achieve the desired regiochemistry.

The directing effects of each substituent must be considered when planning the synthetic sequence. Electron-donating groups such as methoxy direct to ortho and para positions, while electron-withdrawing groups direct to meta positions [32]. The relative strength of these directing effects determines the regioselectivity of subsequent substitution reactions [13].

Protecting Group Strategies

Protecting group strategies can be employed to control regioselectivity and prevent unwanted side reactions. For example, amino groups can be protected as amides or sulfonamides to reduce their activating effect and provide more controlled substitution patterns [31]. Similarly, phenolic hydroxyl groups can be protected as ethers or esters to prevent interference with halogenation reactions.

Direct Functionalization Approaches

Direct functionalization of C-H bonds offers an alternative to traditional multi-step synthesis approaches. Recent advances in C-H activation chemistry have enabled the direct introduction of various functional groups onto aromatic rings without the need for pre-functionalization [30]. These methods can provide more efficient synthetic routes with reduced waste generation and improved atom economy.

Continuous Flow Synthesis

Continuous flow synthesis represents an emerging approach for multi-step organic synthesis that can provide improved control over reaction conditions and enhanced safety [33] [34]. Flow chemistry techniques allow for precise control of temperature, pressure, and residence time, enabling optimization of reaction conditions that may not be achievable in batch processes.

The modular nature of flow chemistry systems allows for the integration of multiple synthetic steps into a single continuous process, reducing the need for intermediate isolation and purification [34]. This approach can be particularly valuable for the synthesis of multi-substituted aromatic compounds where sequential reactions are required.

Process Optimization Strategies

High-Throughput Screening

High-throughput screening approaches can be employed to rapidly evaluate reaction conditions and identify optimal parameters for synthetic transformations [35]. These methods typically involve the use of automated reaction systems and rapid analytical techniques to evaluate large numbers of reaction conditions simultaneously.

The use of robotic systems coupled with mass spectrometry analysis allows for the rapid screening of catalyst systems, solvents, temperatures, and other reaction parameters [35]. This approach can significantly reduce the time and resources required for reaction optimization compared to traditional sequential optimization methods.

Computational Approaches

Computational chemistry methods can provide valuable insights into reaction mechanisms and help guide synthetic strategy development [36]. Quantum chemical calculations can be used to predict reaction energetics, selectivity, and optimal reaction conditions, reducing the need for extensive experimental screening.

The use of machine learning approaches for reaction prediction and optimization is an emerging area that holds promise for accelerating synthetic method development [29]. These methods can identify patterns in reaction data and predict optimal conditions for new synthetic transformations.

Green Chemistry Considerations

The development of environmentally benign synthetic methods is an important consideration in modern organic synthesis. Green chemistry principles emphasize the use of safer reagents, reduced waste generation, and improved atom economy [37]. For halogenation reactions, this includes the development of more selective catalysts and reaction conditions that minimize side product formation.

The use of recyclable catalysts and solvents can significantly reduce the environmental impact of synthetic processes [38]. Heterogeneous catalysts, in particular, offer advantages in terms of catalyst recovery and reuse, making them attractive alternatives to homogeneous Lewis acid catalysts [39].

Purification and Characterization of Synthetic Products

Purification Methodologies

The purification of synthetic aromatic compounds requires careful selection of appropriate techniques based on the physical and chemical properties of the target compound and impurities present [40] [41].

Recrystallization

Recrystallization is one of the most widely used purification techniques for solid aromatic compounds. The method relies on the principle that most solids exhibit higher solubility at elevated temperatures compared to room temperature [42] [43]. The process involves dissolving the impure compound in a minimum amount of hot solvent, followed by controlled cooling to allow crystal formation while leaving impurities in solution [40].

The selection of an appropriate recrystallization solvent is critical for achieving high purity and yield. The ideal solvent should dissolve the target compound readily at elevated temperature but show poor solubility at room temperature [44]. Common solvents for aromatic compounds include ethanol, methanol, acetone, and various hydrocarbon solvents [45].

The recrystallization process can achieve purities greater than 95% with typical yields ranging from 70-90% [41]. The main limitation is the requirement for good crystal formation, which may not be achievable for all compounds. Factors affecting crystal quality include cooling rate, solution concentration, and the presence of nucleation sites [41].

Chromatographic Purification

Column chromatography provides a powerful method for purifying aromatic compounds, particularly for liquid products or when recrystallization is not feasible [46] [47]. The technique relies on differential adsorption of compounds on a stationary phase, allowing separation based on polarity differences.

Silica gel chromatography is most commonly used for aromatic compounds, with elution using solvent systems of varying polarity [47] [48]. The method can achieve very high purities (>98%) but typically with lower yields (60-85%) compared to recrystallization due to compound retention on the column [49].

High-performance liquid chromatography (HPLC) can be used for analytical purposes and preparative purification of small quantities of material [50]. The technique provides excellent resolution and can separate closely related compounds that may be difficult to purify by other methods [51].

Distillation and Sublimation

Distillation can be used for volatile aromatic compounds, providing purification based on boiling point differences [43]. The method is particularly useful for removing high-boiling impurities and can achieve good yields (80-95%) with high purity (>95%). However, the technique is limited to thermally stable compounds and may not be suitable for heat-sensitive materials [43].

Sublimation provides an alternative purification method for solid aromatic compounds that exhibit significant vapor pressure at temperatures below their melting point [43]. The technique can achieve very high purities (>99%) but with moderate yields (60-80%) and is limited to compounds capable of sublimation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information for aromatic compounds and is essential for confirming the identity and purity of synthetic products [52] [53]. Both ¹H NMR and ¹³C NMR are routinely used, with ¹H NMR providing information about the substitution pattern and ¹³C NMR confirming the carbon framework [54] [55].

For halogenated aromatic compounds, NMR spectroscopy can provide information about the substitution pattern through chemical shift analysis and coupling patterns [52]. The technique requires 5-10 mg of sample and analysis times of 15-60 minutes, making it suitable for routine characterization [53].

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid identification of functional groups and can be used to confirm the presence of specific substituents [54] [56]. The technique is particularly useful for identifying C-H, C-X (halogen), and C-O stretching vibrations characteristic of substituted aromatic compounds [55].

Modern IR spectroscopy, including attenuated total reflectance (ATR) techniques, requires minimal sample preparation and can provide results within 5-10 minutes [56]. The technique requires only 1-5 mg of sample and provides complementary information to NMR spectroscopy [54].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can support structural assignments [57] [58]. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for volatile aromatic compounds, providing both separation and identification capabilities [58] [59].

The technique requires minimal sample amounts (1-10 μg) and provides high sensitivity for compound identification [57]. Analysis times typically range from 20-60 minutes for GC-MS, making it suitable for routine analytical applications [59].

Melting Point Determination

Melting point determination remains a simple and reliable method for assessing compound purity and identity [60]. Pure compounds exhibit sharp melting points, while impurities typically cause melting point depression and broadening of the melting range [60].

The technique requires minimal sample (1-5 mg) and equipment, making it accessible for routine use [60]. However, the method is limited to solid compounds and may not detect all types of impurities [60].

Elemental Analysis

Elemental analysis provides quantitative determination of elemental composition and can confirm molecular formulas [50]. The technique is particularly valuable for compounds containing halogens, as it can provide accurate halogen content determination [50].